molecular formula C18H38O4S B14745876 2-Hydroxy-1-octadecanesulfonic acid CAS No. 61103-31-9

2-Hydroxy-1-octadecanesulfonic acid

Cat. No.: B14745876
CAS No.: 61103-31-9
M. Wt: 350.6 g/mol
InChI Key: JGBQXHDZRBVCEJ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-octadecanesulfonic acid is a long-chain sulfonic acid derivative characterized by an 18-carbon alkyl chain (C18) with a hydroxyl (-OH) and sulfonic acid (-SO3H) group positioned at the 2nd and 1st carbon atoms, respectively.

Properties

CAS No.

61103-31-9

Molecular Formula

C18H38O4S

Molecular Weight

350.6 g/mol

IUPAC Name

2-hydroxyoctadecane-1-sulfonic acid

InChI

InChI=1S/C18H38O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-23(20,21)22/h18-19H,2-17H2,1H3,(H,20,21,22)

InChI Key

JGBQXHDZRBVCEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CS(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-octadecanesulfonic acid typically involves the sulfonation of 2-hydroxy-1-octadecanol. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of 2-hydroxy-1-octadecanol and the sulfonating agent into the reactor, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-octadecanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like halides or amines are used in the presence of catalysts or under basic conditions.

Major Products:

    Oxidation: Products include 2-keto-1-octadecanesulfonic acid or 2-carboxy-1-octadecanesulfonic acid.

    Reduction: Products include 2-hydroxy-1-octadecanesulfonate or 2-hydroxy-1-octadecanesulfinate.

    Substitution: Products vary depending on the nucleophile used, such as 2-chloro-1-octadecanesulfonic acid or 2-amino-1-octadecanesulfonic acid.

Scientific Research Applications

2-Hydroxy-1-octadecanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.

    Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-octadecanesulfonic acid involves its interaction with lipid bilayers and proteins. The hydroxyl and sulfonic acid groups facilitate hydrogen bonding and ionic interactions, respectively. These interactions can alter membrane fluidity and permeability, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences between 2-hydroxy-1-octadecanesulfonic acid and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Functional Groups Chain Length Key Structural Features
This compound Not provided C18H38O4S -OH, -SO3H C18 Linear alkyl chain, bifunctional
2-Hydroxyethane-1,1-disulfonic acid 10506-59-9 C2H6O7S2 -OH, two -SO3H C2 Short chain, dual sulfonic groups
(1S,4aS,8aS*)-17-(terpenyl)heptadecanoic acid (Compound 11) Not provided C33H60O2 Carboxylic acid, cyclic terpene C17 (main chain) Cyclic terpene moiety, carboxylic acid
Hexamethylene diisocyanate 822-06-0 C8H12N2O2 Two -NCO groups C6 Diisocyanate, reactive termini

Key Observations :

  • Chain Length : this compound has a significantly longer hydrocarbon chain (C18) compared to 2-hydroxyethane-1,1-disulfonic acid (C2), influencing solubility and hydrophobicity.
  • Comparison with Fatty Acid Derivatives : Compound 11 from is a carboxylic acid with a cyclic terpene substituent, differing in both functional groups (carboxylic vs. sulfonic acid) and chain branching .

Physical and Chemical Properties

While direct data for this compound are unavailable, inferences can be drawn:

  • Solubility : The long C18 chain likely reduces water solubility compared to 2-hydroxyethane-1,1-disulfonic acid (highly soluble due to dual -SO3H groups) .
  • Acidity : Sulfonic acids generally exhibit stronger acidity (pKa ~1–2) than carboxylic acids (pKa ~4–5). Thus, the target compound is expected to be more acidic than Compound 11 .
  • Thermal Stability : Long-chain sulfonic acids may decompose at elevated temperatures (>200°C), whereas diisocyanates like hexamethylene diisocyanate are thermally stable but highly reactive .

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